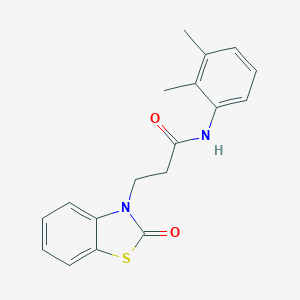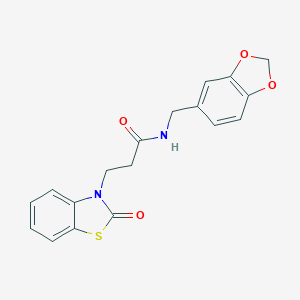![molecular formula C14H13N5S B353109 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 451508-89-7](/img/structure/B353109.png)
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of thiazole, triazine, and benzimidazole
Mechanism of Action
Target of Action
The primary target of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction that is essential for the synthesis of purines and thymidylate, which are building blocks of DNA .
Mode of Action
The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and impedes DNA replication.
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , leading to a decrease in the production of purines and thymidylate . This results in the disruption of DNA replication and cell division, particularly in rapidly dividing cells. The downstream effects include the inhibition of cell growth and proliferation, which can be particularly effective against cancer cells .
Pharmacokinetics
For instance, the compound’s solubility in water and organic solvents could affect its absorption and distribution in the body .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells . By inhibiting DHFR and disrupting the folic acid pathway, the compound can effectively halt DNA replication and cell division .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with the compound and alter its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine are largely defined by its interactions with various biomolecules. It has been found to inhibit the activity of mammalian dihydrofolate reductase , an enzyme involved in the metabolic pathway that leads to the synthesis of DNA, RNA, and proteins. The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.
Cellular Effects
Given its inhibitory effect on dihydrofolate reductase, it is likely to influence cell function by affecting the synthesis of DNA, RNA, and proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with dihydrofolate reductase . By inhibiting this enzyme, the compound can disrupt the metabolic pathway that leads to the synthesis of DNA, RNA, and proteins. This could result in changes in gene expression and potentially affect various cellular processes.
Metabolic Pathways
This compound is known to interact with the enzyme dihydrofolate reductase , which is involved in the metabolic pathway leading to the synthesis of DNA, RNA, and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thiazole and benzimidazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazino ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Triazine Derivatives: Used in the synthesis of dyes, herbicides, and pharmaceuticals.
Benzimidazole Derivatives: Exhibiting a wide range of biological activities, including antiviral and antiparasitic effects.
Uniqueness
4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combined structural features, which may confer distinct biological and chemical properties not observed in simpler analogs .
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNQKBYHVFARND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353026.png)


![methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B353033.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353037.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one](/img/structure/B353040.png)
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B353041.png)
![3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B353046.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B353052.png)
![methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B353055.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B353059.png)



